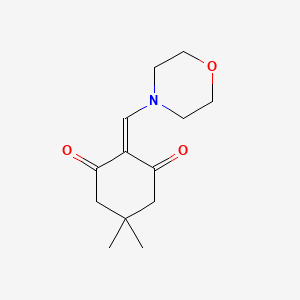![molecular formula C17H20N2O5 B5661250 2-(2-hydroxyphenoxy)-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}acetamide](/img/structure/B5661250.png)
2-(2-hydroxyphenoxy)-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Introduction This compound belongs to a class of organic compounds known for their complex molecular structures and potential pharmacological activities. While specific studies directly on this compound are limited, research on similar compounds provides insights into its characteristics and applications.
Synthesis Analysis The synthesis of related compounds often involves multi-step organic reactions. For example, a study by Sunder and Maleraju (2013) describes the synthesis of derivatives involving reactions between phenyl and benzofuran with substituted acetamides, using spectroscopic methods like NMR and IR for structure confirmation (Sunder & Maleraju, 2013).
Molecular Structure Analysis Crystallographic studies, such as those by Lee, Ryu, and Junseong Lee (2017), provide insights into the molecular structure of related compounds. These studies typically involve X-ray crystallography to determine the arrangement of atoms in the compound (Lee, Ryu, & Junseong Lee, 2017).
Chemical Reactions and Properties Compounds in this category often exhibit interesting chemical reactions and properties. For instance, Papageorgiou et al. (1998) discuss the solvent-dependent isomerization of similar compounds, highlighting the influence of different solvents on their chemical behavior (Papageorgiou et al., 1998).
Physical Properties Analysis The physical properties of such compounds can be deduced from studies like that by Karanewsky et al. (2015), which explore the oxidative metabolism and solubility of related compounds (Karanewsky et al., 2015).
Chemical Properties Analysis Chemical properties include reactivity, stability, and interaction with other molecules. Studies like that by Nikaljea, Choudharia, and Une (2012) provide insights into the reactivity of similar compounds under different conditions (Nikaljea, Choudharia, & Une, 2012).
properties
IUPAC Name |
2-(2-hydroxyphenoxy)-N-[(3R,4S)-4-[(3-methyl-1,2-oxazol-5-yl)methyl]oxolan-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O5/c1-11-6-13(24-19-11)7-12-8-22-9-14(12)18-17(21)10-23-16-5-3-2-4-15(16)20/h2-6,12,14,20H,7-10H2,1H3,(H,18,21)/t12-,14+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNKSXJBXAVIQGH-OCCSQVGLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CC2COCC2NC(=O)COC3=CC=CC=C3O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NOC(=C1)C[C@@H]2COC[C@@H]2NC(=O)COC3=CC=CC=C3O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S*,5R*)-6-(cyclopropylmethyl)-3-[2-(2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5661168.png)
![N-[2-(1-methyl-1H-pyrazol-5-yl)ethyl]-3-(piperidin-1-ylcarbonyl)benzenesulfonamide](/img/structure/B5661182.png)
![1-[(3-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-4-(1-pyrrolidinylsulfonyl)piperazine](/img/structure/B5661189.png)
![[1-{[1-(2-methoxyethyl)-4-piperidinyl]carbonyl}-3-(3-methyl-2-buten-1-yl)-3-piperidinyl]methanol](/img/structure/B5661190.png)
![8-chloro-2-{[4-(2-furoyl)piperazin-1-yl]methyl}quinolin-4-ol](/img/structure/B5661193.png)
![2-[4-(4-fluorophenyl)-1H-imidazol-1-yl]-N'-[1-(4-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B5661210.png)

![8-methoxy-2-methyl-5-[4-(piperidin-1-ylcarbonyl)phenyl]quinoline](/img/structure/B5661223.png)

![7-[(3-methyl-2-buten-1-yl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5661231.png)
![8-[(1-ethyl-2-oxo-1,2-dihydropyridin-4-yl)carbonyl]-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5661245.png)
![(3R*,4R*)-3-cyclobutyl-1-[3-(3-fluorophenyl)propanoyl]-4-methyl-3-pyrrolidinol](/img/structure/B5661246.png)
![2,2'-(2,4,8,10-tetraoxaspiro[5.5]undecane-3,9-diyl)diphenol](/img/structure/B5661264.png)
![4-(1H-indol-3-yl)-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}butanamide](/img/structure/B5661270.png)